

4,6-dichloro-2-(methylthio)-5-nitropyrimidine properties

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Compound of Interest

Compound Name: 2,4-Dichloro-6-(methylthio)-5-nitropyrimidine

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An In-Depth Technical Guide to 4,6-dichloro-2-(methylthio)-5-nitropyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a polysubstituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its highly functionalized pyrimidine core, which features three distinct and selectively addressable reactive sites. The presence of two labile chlorine atoms at the C4 and C6 positions, activated by a potent electron-withdrawing nitro group at C5, makes it an exceptional substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the methylthio group at the C2 position can be readily transformed into a sulfone, creating an additional site for nucleophilic displacement. This guide provides an in-depth analysis of the compound's properties, presents validated protocols for its synthesis and derivatization, and explores its strategic application as a versatile building block in the synthesis of complex molecular scaffolds, particularly tetrasubstituted purines and kinase inhibitors.

Introduction to a Versatile Heterocyclic Building Block

The pyrimidine ring is a foundational scaffold in medicinal chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil, as well as a multitude of approved

therapeutic agents. The strategic functionalization of this ring system allows for the precise tuning of molecular properties to achieve desired biological activities. 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (CAS No. 1979-96-0) has emerged as a preeminent starting material for this purpose. Its chemical architecture is primed for controlled, stepwise elaboration, enabling the construction of complex, multi-substituted heterocyclic libraries. The electron-deficient nature of the ring system not only facilitates sequential substitutions but also sets the stage for subsequent reduction of the nitro group and cyclization, providing access to fused ring systems like purines, which are of immense interest as potential inhibitors of biological processes.[\[1\]](#)

Physicochemical and Spectroscopic Properties

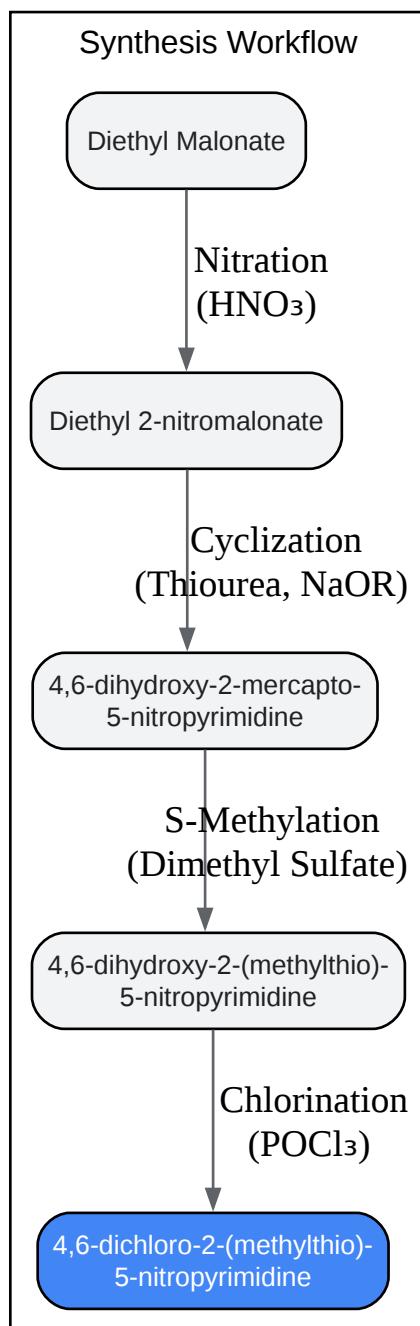
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, storage, and reaction conditions.

Property	Value	Reference(s)
CAS Number	1979-96-0	[2] [3]
Molecular Formula	C ₅ H ₃ Cl ₂ N ₃ O ₂ S	[2]
Molecular Weight	240.07 g/mol	[2]
Appearance	Yellow to orange crystalline solid	[4]
Storage Conditions	Inert atmosphere, 2-8°C or -20°C under nitrogen	[2] [4]
Purity (Typical)	≥95.0% (HPLC)	[5]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are critical for confirming the identity and purity of the compound. While specific spectral data is dependent on the supplier and batch, representative data is widely available through commercial vendor documentation.[\[4\]](#)[\[6\]](#)

Synthesis of the Core Scaffold

The most common and scalable synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine begins with the readily available starting material, diethyl malonate. The process involves a four-step reaction sequence, as detailed in the patent literature.[7]



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Caption: Four-step synthesis of the target compound from diethyl malonate.

Experimental Protocol: Synthesis from Diethyl Malonate

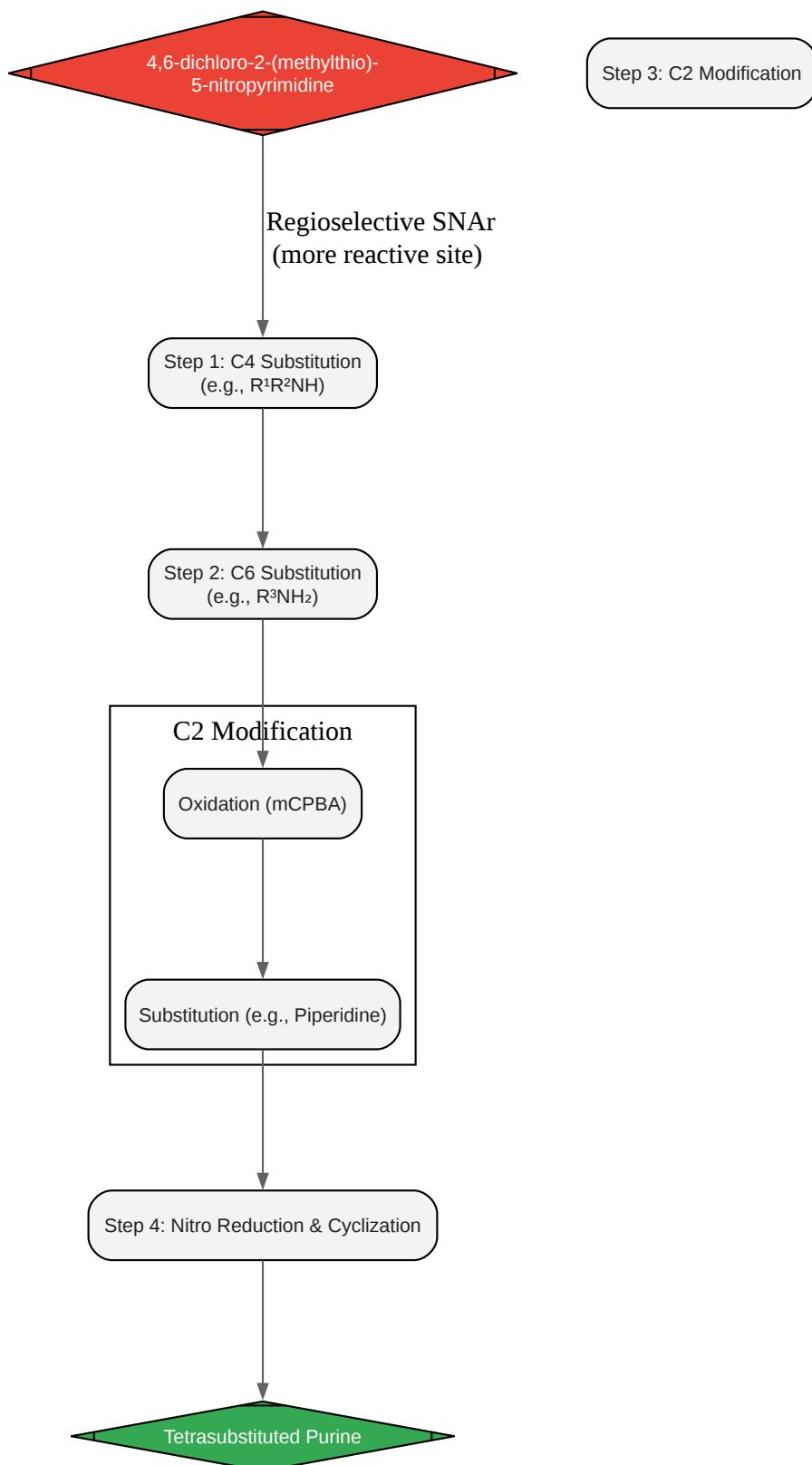
This protocol is adapted from a documented synthetic method.[\[7\]](#)

- Nitration: Diethyl malonate is carefully treated with concentrated or fuming nitric acid to yield diethyl 2-nitromalonate. The reaction is exothermic and requires strict temperature control.
- Cyclization: The resulting diethyl 2-nitromalonate is added dropwise to a solution of thiourea and a sodium alkoxide (e.g., sodium ethoxide) in ethanol. The mixture is heated to form the pyrimidine ring. After the reaction, the solution is diluted with water and acidified to a pH of 5-6 with hydrochloric acid to precipitate the product, 4,6-dihydroxy-2-mercaptop-5-nitropyrimidine.[\[7\]](#)
- S-Methylation: The 2-mercaptopurine derivative is dissolved in an aqueous solution of sodium hydroxide. Dimethyl sulfate is then added dropwise at a controlled temperature (20-30°C). The reaction introduces the methylthio group. Acidification of the mixture precipitates the product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.[\[7\]](#)
- Chlorination: The dihydroxy intermediate from the previous step is refluxed in excess phosphorus oxychloride (POCl_3), which acts as both the chlorinating agent and the solvent. A catalytic amount of N,N-dimethylaniline is often added. After the reaction is complete, the excess POCl_3 is removed under vacuum, and the residue is carefully quenched with ice water. The final product, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, is then extracted, dried, and purified.[\[7\]](#)

Causality: The choice of POCl_3 is critical for converting the hydroxyl groups (in their tautomeric keto form) into chlorides, which are excellent leaving groups for the subsequent SNAr reactions that define the compound's utility.

Reactivity and Synthetic Utility: A Chemist's Guide

The synthetic power of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine lies in the predictable and regioselective manner in which its functional groups react. The electron-withdrawing nitro group and the ring nitrogens strongly activate the C4 and C6 positions towards nucleophilic attack.

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Caption: General reaction pathway for synthesizing tetrasubstituted purines.

Protocol 1: Sequential Diamination at C4 and C6

This protocol demonstrates the regioselective displacement of the two chlorine atoms and is based on a reported synthesis of purine precursors.

- C4 Substitution: Dissolve 4,6-dichloro-2-(methylthio)-5-nitropyrimidine (1 equiv.) in a suitable solvent like tetrahydrofuran (THF). Add a non-nucleophilic base such as diisopropylethylamine (Hunig's base).
- Slowly add the first amine (e.g., a secondary amine, 1 equiv.) at room temperature. The reaction is typically rapid and can be monitored by TLC.
- C6 Substitution: Without isolating the intermediate, add the second, typically less hindered amine (e.g., a primary amine, 3 equiv.) to the same reaction mixture.
- Allow the reaction to proceed for several hours at room temperature.
- Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over MgSO_4 , and concentrate in vacuo to obtain the 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivative.

Causality: The C4 position is generally more electrophilic and sterically accessible, leading to its preferential reaction with the first nucleophile. Using a less hindered primary amine in excess for the second step ensures complete substitution at the more sterically demanding C6 position.

Protocol 2: Modification at the C2 Position

To enable substitution at the C2 position, the methylthio group must first be converted into a better leaving group.

- Oxidation: Dissolve the diamino-pyrimidine from the previous step (1 equiv.) in anhydrous dichloromethane. Add meta-chloroperbenzoic acid (mCPBA, ~2.2 equiv.) in one portion. The reaction is stirred at room temperature for several hours.
- Self-Validation: The oxidation transforms the methylthio group (-SMe) into a methylsulfonyl group (- SO_2Me). The sulfonyl group is a powerful electron-withdrawing group and an excellent leaving group, making the C2 position susceptible to nucleophilic attack.

- Substitution: Quench the reaction by adding the desired nucleophile (e.g., piperidine, excess) directly to the mixture. Stir for an additional 2 hours.
- Remove the solvent in *vacuo* and purify the resulting 2,4,6-trisubstituted-5-nitropyrimidine.

Protocol 3: Nitro Group Reduction and Cyclization

The final steps to form a purine ring involve reducing the nitro group to an amine, followed by cyclization.

- Reduction: Dissolve the trisubstituted nitropyrimidine in a DMF/MeOH mixture. Add chromium(II) chloride (CrCl_2 , ~10 equiv.) and stir at room temperature for several hours until the nitro group is fully reduced to an amine.
- Cyclization: To the resulting diamine, add an orthoester (e.g., trimethyl orthoacetate) and a catalytic amount of a strong acid (e.g., methanesulfonic acid).
- Heat the reaction mixture (e.g., 100°C) for 24 hours. This promotes the condensation and cyclization to form the imidazole ring of the purine system.
- After cooling, perform an aqueous workup, extract the final tetrasubstituted purine product, and purify by recrystallization or chromatography.

Applications in Drug Discovery

The true value of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine is realized in its application as a scaffold for creating molecules with therapeutic potential.

- Kinase Inhibitor Libraries: Protein kinases are a critical class of drug targets, particularly in oncology.^{[8][9]} Many kinase inhibitors are ATP-competitive, binding to the adenine region of the ATP-binding pocket. The purine scaffold, readily synthesized from this starting material, is an excellent mimic of adenine. The ability to introduce three distinct points of diversity (at positions corresponding to C2, C6, and N9 of the purine ring) allows for the generation of vast chemical libraries to screen for potent and selective kinase inhibitors.^{[10][11][12]}
- Synthesis of Novel Purines: The solution-phase methodology described allows for the synthesis of novel tetrasubstituted purines that may not be accessible through other

methods, such as solid-phase synthesis.[\[1\]](#) This opens avenues for exploring new chemical space in drug discovery programs.

- **Pharmaceutical Intermediates:** The broader class of substituted dichloropyrimidines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, the related analog 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine is a known intermediate in the manufacturing of the antiplatelet drug Ticagrelor, underscoring the industrial relevance of this chemical family.[\[5\]](#)[\[13\]](#)

Safety and Handling

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Information	Details	Reference(s)
Pictograms	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3] [14]

- Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[\[3\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[3\]](#)

Conclusion

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is far more than a simple chemical intermediate; it is a strategically designed building block that offers a blueprint for molecular complexity. Its predictable, regioselective reactivity allows researchers to perform sequential SNAr reactions and further modifications with a high degree of control. This has established the compound as an invaluable tool in medicinal chemistry, enabling the efficient synthesis of diverse libraries of polysubstituted pyrimidines and purines. For scientists and professionals in drug development, mastering the chemistry of this scaffold provides a reliable and powerful pathway to novel therapeutic candidates, particularly in the competitive field of kinase inhibitor discovery.

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